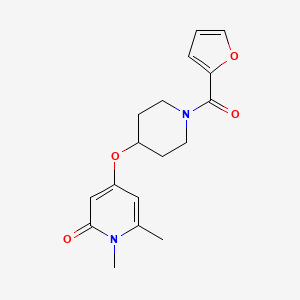

4-((1-(furan-2-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of organic compounds that have been studied for their unique structural features and potential biological activities. The synthesis and investigation of such compounds involve understanding their chemical reactions, molecular structure, physical, and chemical properties.

Synthesis Analysis

The synthesis of related compounds often involves multi-step organic reactions, starting from basic heterocyclic frameworks like furans, pyridines, and piperidines. For example, compounds with similar structures have been synthesized through condensation reactions, using catalysts like piperidine acetate to facilitate the formation of desired carbonitriles and employing methods such as oxidative carbonylation for ester formation (Gabriele et al., 2012).

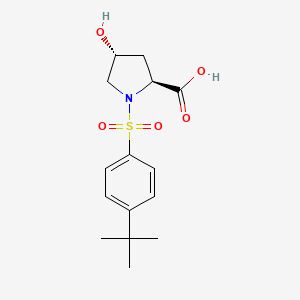

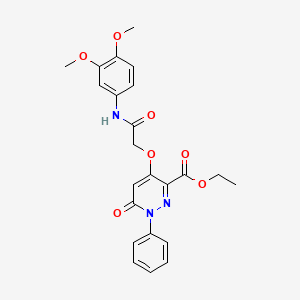

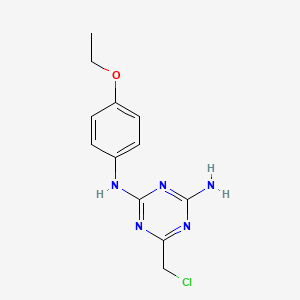

Molecular Structure Analysis

The molecular structure of compounds in this category is often elucidated using techniques like NMR (1H, 13C), GC-MS, and X-ray diffractometry. For instance, the structure and conformation of analogous compounds have been studied, revealing interesting aspects of their molecular geometry and tautomeric forms (Karczmarzyk & Malinka, 2004).

Chemical Reactions and Properties

The chemical behavior of such compounds is characterized by their reactions with other organic molecules, leading to the formation of new chemical bonds and structures. For instance, direct oxidative carbonylation has been utilized to transform yne-diol derivatives into furan-3-carboxylic esters, showcasing the compound's reactivity and potential for further functionalization (Gabriele et al., 2012).

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis Approaches : Research has been conducted on the synthesis of compounds with structures related to furan derivatives, utilizing various methodologies for creating carbonitriles and examining their cytotoxic properties and matrix metalloproteinase inhibition capabilities (Ignatovich et al., 2015). Similarly, studies on the synthesis of tri-heterocyclic benzamides have highlighted the importance of oxadiazoles, derived from furan, in producing compounds with diverse biological activities, suggesting a broad interest in furan derivatives for pharmaceutical applications (Abbasi et al., 2018).

Structural Characterization : The structural analysis of compounds related to "4-((1-(furan-2-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one" includes the use of X-ray diffractometry and various spectroscopic methods to determine the molecular configurations and the effects of substituents on the compound's properties (Jones et al., 1995). Such studies are crucial for understanding the fundamental properties that govern the biological activities of these compounds.

Biological Activities and Potential Applications

Antimicrobial and Antiprotozoal Activities : Research into furan derivatives has also extended into evaluating their antimicrobial and antiprotozoal activities. Compounds containing furan structures have been investigated for their potential as therapeutic agents against various pathogens, highlighting the versatility of furan derivatives in drug development (Ismail et al., 2004). These studies underscore the potential of "4-((1-(furan-2-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one" and similar compounds in contributing to new therapeutic options.

Pharmacological Potential : The exploration of the pharmacological potential of compounds with furan rings, such as studies on their binding affinities and inhibitory activities against specific enzymes or receptors, further demonstrates the interest in utilizing these compounds in drug discovery and development processes (Piccoli et al., 2012).

properties

IUPAC Name |

4-[1-(furan-2-carbonyl)piperidin-4-yl]oxy-1,6-dimethylpyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4/c1-12-10-14(11-16(20)18(12)2)23-13-5-7-19(8-6-13)17(21)15-4-3-9-22-15/h3-4,9-11,13H,5-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPLPZQZQZDGDME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3,4-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2484410.png)

![8-(3,5-dimethylphenyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2484412.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B2484414.png)

![N-[1-(3-Fluoro-5-methoxyphenyl)propan-2-yl]prop-2-enamide](/img/structure/B2484415.png)

![2-([1,1'-biphenyl]-4-yl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2484416.png)

![(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(methylthio)phenyl)methanone](/img/structure/B2484420.png)

![(1R,2S,4S,5S)-3,3-Difluoro-6-azatricyclo[3.2.1.02,4]octane;hydrochloride](/img/structure/B2484421.png)

![N-[1-(4-tert-butylbenzoyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2484422.png)

![methyl 4-{[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2484428.png)

![2-Chloro-N-[[4-(1H-1,2,4-triazol-5-yl)phenyl]methyl]acetamide;hydrochloride](/img/structure/B2484431.png)